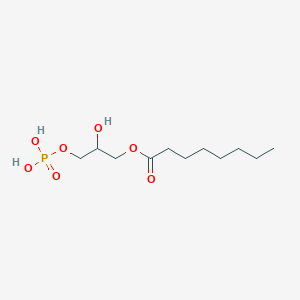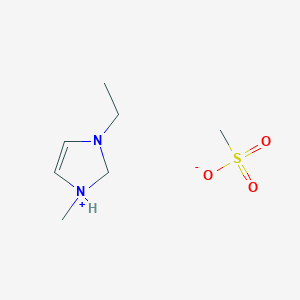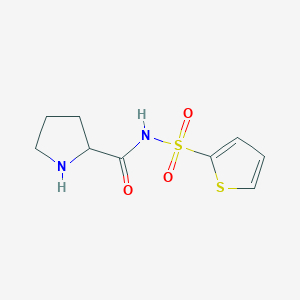![molecular formula C15H8F3N3O6 B12515946 1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene CAS No. 740857-84-5](/img/structure/B12515946.png)
1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is a chemical compound characterized by the presence of three nitro groups and a trifluoromethyl-substituted phenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene typically involves the nitration of a suitable precursor compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: A compound with three trifluoromethyl groups attached to a benzene ring.
1,3,5-Trinitrobenzene: A compound with three nitro groups attached to a benzene ring.
1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzene: A compound with similar structural features but different substituents.
Uniqueness
1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is unique due to the combination of nitro groups and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
740857-84-5 |
|---|---|
Fórmula molecular |
C15H8F3N3O6 |
Peso molecular |
383.23 g/mol |
Nombre IUPAC |
1,3,5-trinitro-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C15H8F3N3O6/c16-15(17,18)10-4-1-9(2-5-10)3-6-12-13(20(24)25)7-11(19(22)23)8-14(12)21(26)27/h1-8H |
Clave InChI |
PPJIECRKEQWIBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


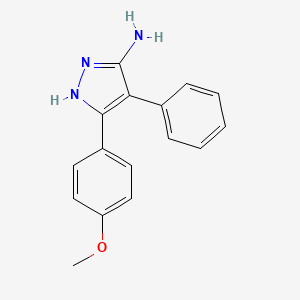
![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)
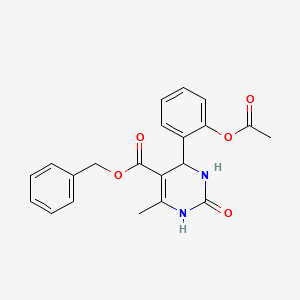
![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)
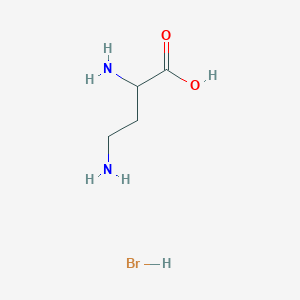
![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)
![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
